molecular formula C16H19ClN4O B2763050 (4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)(3-chlorophenyl)methanone CAS No. 1421442-45-6

(4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)(3-chlorophenyl)methanone

Cat. No.: B2763050
CAS No.: 1421442-45-6
M. Wt: 318.81
InChI Key: ZVPCFMWBXRZGNI-UHFFFAOYSA-N
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Description

The compound (4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)(3-chlorophenyl)methanone is a complex organic molecule featuring an imidazole ring, a piperazine ring, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)(3-chlorophenyl)methanone typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of green solvents are often employed to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydroxide, potassium carbonate.

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Conversion to alcohols or amines.

    Substitution: Introduction of various nucleophiles into the aromatic ring.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)(3-chlorophenyl)methanone lies in its combined structural features, which allow it to interact with a broader range of biological targets. This makes it a versatile compound in drug development .

Properties

IUPAC Name

(3-chlorophenyl)-[4-(2-imidazol-1-ylethyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClN4O/c17-15-3-1-2-14(12-15)16(22)21-10-8-19(9-11-21)6-7-20-5-4-18-13-20/h1-5,12-13H,6-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVPCFMWBXRZGNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCN2C=CN=C2)C(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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